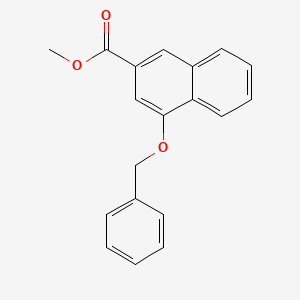

Methyl 4-(benzyloxy)-2-naphthoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

methyl 4-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C19H16O3/c1-21-19(20)16-11-15-9-5-6-10-17(15)18(12-16)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |

InChI Key |

TWEXZPNNHQJUOP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Methyl 4 Benzyloxy 2 Naphthoate

Reactivity of the Benzyloxy Ether Group

The benzyloxy group, a benzyl (B1604629) ether, is a common protecting group for hydroxyl functionalities in organic synthesis. Its reactivity is central to the utility of methyl 4-(benzyloxy)-2-naphthoate in multi-step synthetic sequences.

De-benzylation and Protecting Group Removal Strategies

Catalytic Hydrogenation: This is a widely used and mild method for cleaving benzyl ethers. arkat-usa.orgorganic-chemistry.org The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. This method is advantageous due to its clean conversion to the alcohol and toluene, a non-interfering byproduct. organic-chemistry.org In the context of naphthyl ethers, the (2-naphthyl)methyl (NAP) group can be selectively removed by catalytic hydrogenation in the presence of other protecting groups like p-methoxybenzyl (PMB), benzyl, and benzylidene groups. arkat-usa.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the oxidative removal of benzyl and naphthylmethyl ethers. researchgate.netnih.gov The reaction proceeds through the formation of a resonance-stabilized carbocation, which is facilitated by the benzylic position. The p-methoxybenzyl (PMB) group is particularly susceptible to oxidative cleavage with reagents like DDQ or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org The 1-naphthylmethoxymethyl (NAPOM) group can also be removed via DDQ or CAN-mediated oxidation. researchgate.net A combination of DDQ and β-pinene has been shown to effectively remove the 2-naphthylmethyl (Nap) ether protecting group from sensitive substrates. nih.gov

Acid-Mediated Deprotection: While strong acids can cleave benzyl ethers, this method is generally reserved for substrates that lack acid-sensitive functionalities. organic-chemistry.org The 2-(naphthyl)methyl (NAP) group is noted for its stability under acidic conditions, which provides an advantage over the acid-sensitive p-methoxybenzyl (PMB) group. arkat-usa.org

Rearrangement Reactions Involving the Benzyloxy Moiety

The benzyloxy group in naphthoate systems can participate in intriguing rearrangement reactions, leading to the formation of new carbon-carbon bonds and complex molecular architectures.

A significant transformation involving the benzyloxy group is the enantioselective nih.govrsc.org O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates. nih.govrsc.orguv.mx This dearomatization reaction provides access to highly functionalized β-naphthalenone derivatives that possess an all-carbon quaternary stereocenter. nih.govrsc.orguv.mx This type of rearrangement is a powerful tool in organic synthesis for creating sterically congested and stereochemically defined centers. nih.govrsc.orguv.mxnih.gov

The stereochemical outcome of the nih.govrsc.org O-to-C rearrangement is controlled by the use of chiral catalysts. nih.govrsc.orguv.mx Chiral π–Cu(II) complexes, formed from Cu(OTf)2 and chiral ligands, have proven to be highly effective in catalyzing this transformation with excellent enantioselectivity. nih.govrsc.orguv.mxscispace.com The specific chiral ligand employed can influence the stereochemistry of the product, with some ligands favoring the formation of the (S)-enantiomer and others the (R)-enantiomer. scispace.com For instance, a Cu(OTf)2 complex with an L-α-homoalanine amide ligand can produce (S)-products, while a Cu(OSO2C4F9)2 complex with an L-tert-leucine amide ligand can yield (R)-products. scispace.com The choice of solvent and temperature can also impact the enantioselectivity of the reaction. scispace.com

The effectiveness of these chiral π–Cu(II) complexes stems from the π–cation interaction between the aromatic substituent of the ligand and the Cu(II) center. nih.govrsc.orguv.mx This interaction has been confirmed by X-ray diffraction analysis and is considered crucial for achieving high levels of enantioselective control. nih.govrsc.orguv.mx

The Lewis acid-promoted nih.govrsc.org O-to-C rearrangement is believed to proceed through a stepwise mechanism. rsc.org The reaction is initiated by the heterolytic cleavage of the O–C bond of the ether, which generates an ion pair intermediate consisting of a carbocation and an enolate counter anion. rsc.org The subsequent recombination of these intermediates leads to the formation of the rearranged product. rsc.org

In the case of the chiral π–Cu(II) catalyzed reaction, mechanistic studies suggest the involvement of a contact ion pair intermediate. rsc.orgrsc.org The π–cation interaction within the copper complex plays a critical role in shielding one face of the naphthalenolate intermediate. rsc.org For example, the N-5-dibenzosuberyl group of a specific ligand can fold to shield the re face of the naphthalenolate, forcing the enolate to approach the allyl cation from its si face, thereby dictating the stereochemistry of the final product. rsc.org Density-functional-theory (DFT) calculations support a stepwise mechanism via tight-ion-pair intermediates, with the cleavage of the C–O bond being the rate-determining step. scispace.com

Transformations Involving the Methyl Ester Functionality

The methyl ester group in this compound is another key site for chemical transformations. Esters are versatile functional groups that can undergo a variety of reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent coupling reactions or other modifications. Additionally, the methyl ester can undergo transesterification in the presence of other alcohols, typically catalyzed by an acid or a base, to form different ester derivatives. organic-chemistry.org More advanced methods for esterification and transesterification utilize reagents like polymer-supported triphenylphosphine (B44618) or scandium(III) triflate. organic-chemistry.org

Hydrolysis to the Corresponding Naphthoic Acid

The conversion of this compound to 4-(benzyloxy)-2-naphthoic acid is a fundamental hydrolysis reaction. chemspider.comnih.gov This process is typically carried out under basic conditions, a method often referred to as saponification. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This is followed by the elimination of a methoxide (B1231860) ion, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the desired carboxylic acid. masterorganicchemistry.com

The efficiency of this hydrolysis can be influenced by factors such as the concentration of the base, the reaction temperature, and the solvent system used. For instance, heating the ester under reflux with sodium hydroxide in a mixture of methanol (B129727) and water is a common procedure to achieve high yields of the corresponding carboxylic acid. chemspider.com

Table 1: Representative Conditions for Hydrolysis of Methyl Esters

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, water, methanol, reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% | chemspider.com |

| Methyl 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester | NaOH, water, methanol, reflux | 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid | 71% | chemspider.com |

| 4-(benzyloxy)-3-methoxybenzoic acid | Methanol, concentrated sulfuric acid, reflux | Methyl 4-(benzyloxy)-3-methoxybenzoate | Not specified | nih.gov |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions. libretexts.orglibretexts.orgyoutube.com These reactions proceed through a common mechanism involving the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the methoxide leaving group to yield the substituted product. libretexts.org

Amidation, the reaction with ammonia (B1221849) or a primary or secondary amine, is a key transformation that produces the corresponding naphthamide. This reaction is often facilitated by heating the ester with the amine. The reactivity of the ester towards nucleophilic attack is a crucial factor, with acid chlorides and anhydrides being more reactive than esters. youtube.com

Other nucleophiles, such as alcohols (transesterification) and organometallic reagents, can also participate in nucleophilic acyl substitution reactions with this compound, leading to a diverse range of derivatives. The outcome of these reactions is governed by the relative basicity of the incoming nucleophile and the methoxide leaving group. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactions on the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Regioselective Halogenation (e.g., Bromination at C-1 Position)

The electron-donating nature of the benzyloxy group directs electrophilic aromatic substitution to specific positions on the naphthalene ring. While specific studies on the halogenation of this compound are not detailed in the provided search results, the principles of electrophilic aromatic substitution on substituted naphthalenes suggest that bromination would likely occur at an activated position. For instance, in related naphthalene systems, bromination can be directed to specific positions based on the existing substituents.

Nitration and Reduction Strategies on the Naphthalene Ring

Nitration of the naphthalene core introduces a nitro group, which can then be reduced to an amino group, a valuable precursor for further synthetic modifications. The nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration on the this compound ring system would be influenced by the directing effects of both the benzyloxy and the methoxycarbonyl groups.

Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This amino-substituted naphthoate can then serve as a building block for the synthesis of more complex heterocyclic systems or other functionalized derivatives. A patented process describes the methylation of a mixture of 4-hydroxy-3-nitrobenzoic acid and 4-methoxy-3-nitrobenzoic acid, followed by isolation of the products, which demonstrates the industrial relevance of such transformations. google.com

Introduction of Other Functional Groups onto the Naphthalene Scaffold

Beyond halogenation and nitration, other functional groups can be introduced onto the naphthalene scaffold of this compound. These transformations can include Friedel-Crafts alkylation or acylation, sulfonation, and other electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic and steric effects of the existing substituents.

Advanced Organic Transformations Incorporating the Naphthoate Moiety

The this compound moiety can be incorporated into more complex molecular architectures through advanced organic transformations. tamuc.edunjit.edu These can include cross-coupling reactions, such as Suzuki or Heck reactions, where the naphthalene ring, potentially functionalized with a halide, is coupled with other organic fragments. The ester group can also participate in reactions like the Dieckmann condensation or other intramolecular cyclizations to form new ring systems.

Furthermore, the development of organocatalytic asymmetric transformations has opened up new avenues for the synthesis of chiral molecules from precursors that could be derived from this compound. rsc.org These methods allow for the construction of densely functionalized, stereochemically defined products.

Cross-Metathesis Reactions for Olefinic Functionalization

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. beilstein-journals.orgbeilstein-journals.org Cross-metathesis (CM), a variant of this reaction, facilitates the coupling of two different olefinic substrates. illinois.eduorganic-chemistry.org This reaction is instrumental in organic synthesis for creating complex molecules from simpler, readily available alkenes. beilstein-journals.org The reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs and Hoveyda-Grubbs catalysts. beilstein-journals.orgmdpi.com These catalysts are known for their high functional group tolerance, making them suitable for complex substrates. beilstein-journals.orgnih.gov

For a compound like this compound, which lacks an olefinic group, to participate in a cross-metathesis reaction, it would first need to be functionalized with an alkene moiety. This could be achieved, for example, by introducing an allyl or vinyl group onto the naphthalene ring or the benzyloxy group. Once an olefinic handle is installed, the functionalized naphthoate could then undergo cross-metathesis with another olefin to introduce a variety of substituents.

The general mechanism of olefin metathesis, as proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate and the olefin substrates, forming a metallacyclobutane intermediate. beilstein-journals.org The reaction's outcome is often driven forward by the release of a volatile byproduct, such as ethylene, when a terminal alkene is used. illinois.edu

The table below presents representative examples of cross-metathesis reactions on substrates structurally related to a hypothetical olefin-functionalized this compound, illustrating the typical catalysts and conditions employed.

| Reactant 1 (Aromatic) | Reactant 2 (Olefin) | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allylbenzene | (Z)-But-2-ene-1,4-diyl diacetate | Grubbs II | CH2Cl2 | 85 | acs.org |

| 4-Vinylphenyl acetate (B1210297) | Ethyl acrylate | Hoveyda-Grubbs II | CH2Cl2 | 92 | organic-chemistry.org |

| 1-Allyl-4-methoxybenzene | Methyl acrylate | Grubbs II | Toluene | 78 | organic-chemistry.org |

| Styrene | 1-Octene | Grubbs I | CH2Cl2 | 76 | illinois.edu |

Intramolecular Cyclization and Ring-Forming Reactions (e.g., Oxa-Michael Addition)

Intramolecular reactions that form new rings are a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic and polycyclic frameworks. The oxa-Michael addition, or intramolecular conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl system, is a key strategy for the synthesis of oxygen-containing heterocycles such as tetrahydrofurans and tetrahydropyrans. nih.govsemanticscholar.org These reactions can be promoted by acids, bases, or organocatalysts. semanticscholar.org

For this compound to undergo an intramolecular oxa-Michael addition, it would first need to be modified to contain both a nucleophilic hydroxyl group and a tethered Michael acceptor (an α,β-unsaturated system). A plausible synthetic route could involve the debenzylation of the benzyloxy group to reveal a phenolic hydroxyl group, and the introduction of an α,β-unsaturated ester or ketone side chain at a suitable position on the naphthalene ring.

The mechanism of the acid-catalyzed oxa-Michael addition typically involves the protonation of the carbonyl oxygen of the Michael acceptor, which enhances its electrophilicity. The intramolecular attack by the hydroxyl group then proceeds, followed by deprotonation to yield the cyclic ether. semanticscholar.org The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Below is a table summarizing examples of intramolecular oxa-Michael additions on substrates analogous to a suitably functionalized derivative of this compound.

| Substrate | Catalyst/Promoter | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-4-hydroxy-1-phenylpent-1-en-3-one | TfOH (Triflic acid) | Solvent-free (Microwave) | 2,2-dimethyl-5-phenyldihydrofuran-3(2H)-one | 81 | semanticscholar.org |

| (E)-1-(naphthalen-2-yl)-4-hydroxy-4-methylpent-1-en-3-one | TfOH | Solvent-free (Microwave) | 2,2-dimethyl-5-(naphthalen-2-yl)dihydrofuran-3(2H)-one | >95 (conversion) | semanticscholar.org |

| 2-(2-nitrovinyl)phenol derivative | Schreiner's thiourea/NEt3 | CH2Cl2 | Substituted Dihydrobenzofuran | 42 | nih.gov |

| o-hydroxy-trans-cinnamaldehyde | (S)-diphenylprolinol TMS ether | Toluene | Chiral Flavanone | 99 | acs.org |

Applications in Advanced Organic Synthesis and Chemical Biology

Methyl 4-(benzyloxy)-2-naphthoate as a Key Synthetic Intermediate

The unique structural features of this compound make it an ideal starting point for the construction of a variety of complex and highly functionalized molecules. The benzyloxy group provides a robust protecting group for the 4-hydroxyl functionality, which can be readily removed under specific conditions to reveal a reactive phenol (B47542). The methyl ester at the 2-position offers a site for various chemical transformations, including hydrolysis, amidation, and reduction.

Building Block for Complex Polycyclic Systems (e.g., Benzo[g]isochromene Quinones)

The synthesis of complex polycyclic systems, such as benzo[g]isochromene quinones, often requires multi-step sequences and carefully chosen starting materials. While direct synthesis of these quinones from this compound is not extensively documented, its structural elements are highly conducive to such transformations. For instance, the core naphthalene (B1677914) ring system can be elaborated through annulation reactions. A plausible synthetic route could involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acyl chloride. Friedel-Crafts type reactions could then be employed to build the isochromene ring system. Subsequent deprotection of the benzyl (B1604629) group and oxidation would yield the target benzo[g]isochromene quinone. The general reactivity of benzo-1,4-quinones bearing electron-withdrawing groups, which are known to undergo various cycloaddition reactions, provides a basis for constructing such complex fused ring systems. thieme-connect.de

Precursor in the Synthesis of Naphthamide Derivatives

Naphthamide derivatives are an important class of compounds with a wide range of biological activities. The synthesis of these derivatives can be readily achieved from this compound. The methyl ester functionality is susceptible to aminolysis, reacting with a variety of primary and secondary amines to form the corresponding naphthamides. This reaction provides a straightforward method for introducing diverse substituents at the 2-position of the naphthalene core, allowing for the systematic exploration of structure-activity relationships. The resulting N-substituted 4-(benzyloxy)-2-naphthamides can then be deprotected to afford the corresponding 4-hydroxy-2-naphthamide derivatives.

| Starting Material | Reagent | Product Class |

| This compound | Amine (R-NH2) | 4-(benzyloxy)-N-R-2-naphthamide |

| 4-(benzyloxy)-N-R-2-naphthamide | Deprotection Agent | 4-hydroxy-N-R-2-naphthamide |

Intermediate for Highly Functionalized Naphthalene-Based Structures

The versatility of this compound extends to the synthesis of a broad range of highly functionalized naphthalene-based structures. The naphthalene core can be further substituted through electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups. The ester and ether linkages also provide handles for a variety of chemical modifications. For example, reduction of the methyl ester would yield the corresponding alcohol, which could be further functionalized. The cleavage of the benzyl ether reveals a phenol, which can participate in O-alkylation, O-acylation, or be used to direct further aromatic substitutions.

Strategic Derivatization for Novel Chemical Entities and Probes

The strategic derivatization of this compound allows for the creation of novel chemical entities and molecular probes with tailored properties. By systematically modifying the core structure, researchers can fine-tune the biological activity and photophysical properties of the resulting molecules.

Design and Synthesis of Naphthoic Acid-Based Chemical Scaffolds for Structure-Activity Relationship (SAR) Studies

The development of new therapeutic agents often relies on the systematic exploration of structure-activity relationships (SAR). Naphthoic acid-based scaffolds, derived from this compound, are excellent platforms for such studies. nih.govnih.gov Hydrolysis of the methyl ester provides the corresponding carboxylic acid, which serves as a key anchor point for the attachment of various chemical fragments. By synthesizing a library of derivatives with different substituents on the naphthalene ring and diverse functionalities attached to the carboxyl group, it is possible to probe the structural requirements for a desired biological activity. For example, in the development of anticancer agents, SAR studies on 1,4-naphthoquinones have revealed the importance of specific substitution patterns for their antiproliferative activity. nih.gov Similarly, SAR studies on benzoic acid derivatives have been instrumental in identifying key structural features for various biological activities. iomcworld.com The naphthoic acid scaffold derived from this compound provides a larger and more rigid framework compared to benzoic acid, offering new possibilities for drug design.

| Scaffold | Key Functional Group for Derivatization | Potential Applications in SAR |

| 4-(Benzyloxy)-2-naphthoic acid | Carboxylic acid | Anticancer, Anti-inflammatory, Antibacterial |

| 4-Hydroxy-2-naphthoic acid | Carboxylic acid, Phenolic hydroxyl | Kinase inhibitors, Enzyme inhibitors |

Development of Fluorescent Molecular Probes based on Naphthoate Templates

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. The naphthalene ring system, with its inherent fluorescence, provides an excellent template for the design of such probes. nih.govnih.gov The photophysical properties of naphthalene derivatives, such as their absorption and emission wavelengths, can be fine-tuned by the introduction of electron-donating and electron-withdrawing groups. This compound can be converted into a variety of fluorescent probes. For instance, the naphthoic acid can be coupled with fluorescent dyes or environmentally sensitive moieties. The 4-hydroxyl group, after deprotection, can also be used as a recognition site for specific analytes, leading to a change in the fluorescence signal upon binding. The design of such probes often involves linking the naphthoate template to a receptor unit that selectively interacts with the target molecule or ion, and a signaling unit that transduces this binding event into a measurable optical response. nih.govnih.govresearchgate.net

| Naphthalene-based Fluorophore | Key Structural Features for Probes | Target Analytes |

| Naphthalimide | High quantum yield, photostability | Metal ions, pH, enzymes |

| Substituted Naphthalenes | Tunable emission wavelengths | Biomolecules, cellular environment |

Role in the Synthesis of Natural Product Analogues

The structural framework of this compound, which combines a naphthalene core, a carboxylate group, and a benzyloxy ether, makes it a potentially versatile intermediate in the synthesis of complex organic molecules, including analogues of natural products. The naphthalene scaffold is a common feature in a variety of bioactive natural compounds, and the functional groups present in this molecule offer multiple handles for synthetic transformations.

Synthetic Approaches to Lactone-Containing Aromatic Compounds and Related Natural Products

While direct synthetic applications of this compound in the synthesis of lactone-containing natural products are not extensively documented in publicly available literature, its structure suggests plausible routes to such compounds based on established synthetic methodologies for related naphthalene derivatives. Lactones, which are cyclic esters, are a significant class of natural products with a wide range of biological activities, including antitumor and antimicrobial properties. acs.org

One potential pathway to a lactone from a 2-naphthoate (B1225688) ester involves the formation of a naphthofuranone structure. For instance, tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent have been shown to produce 1-aminonaphthalene-2-carboxylates. rsc.org When a hydroxyl group is present in the alkyne substituent, a subsequent cascade reaction can lead to the formation of 9-aminonaphtho[2,3-c]furan-1(3H)-ones, which are lactone derivatives. rsc.org This suggests that if this compound were appropriately functionalized at the 3-position with a group that could be converted to a hydroxymethyl group, a similar intramolecular cyclization could be envisioned to form a lactone.

The key steps in such a hypothetical pathway would involve:

Introduction of a functional group at the 3-position: This could potentially be achieved through electrophilic aromatic substitution on the electron-rich naphthalene ring, guided by the existing substituents.

Conversion to a hydroxymethyl group: The introduced functional group would need to be transformed into a -CH₂OH group.

Lactonization: Intramolecular cyclization between the newly formed hydroxymethyl group and the ester at the 2-position would yield the desired lactone.

Furthermore, the benzyloxy group at the 4-position can be deprotected to reveal a hydroxyl group. This phenolic hydroxyl could then be used to direct further reactions or could be a key feature in the final natural product analogue. The synthesis of various substituted naphthalenes has been achieved through catalytic ring-expansion rearrangements, highlighting the accessibility of diverse naphthalene cores for further elaboration. nih.gov

Potential Contributions to Functional Materials Chemistry through Derivatization

The naphthalene scaffold is a key component in a variety of organic materials due to its planar structure and excellent electronic properties. Derivatization of this compound could lead to novel materials with applications in organic electronics.

Naphthalene diimides (NDIs) are a well-studied class of n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edunih.gov These molecules exhibit high electron affinities and good charge-carrier mobilities. gatech.edu While this compound is not a diimide, its naphthalene core provides a foundation upon which more complex, electronically active structures could be built.

Potential derivatization strategies for functional materials could include:

Formation of Extended π-Conjugated Systems: The methyl ester and the aromatic rings of the naphthalene and benzyl groups could serve as points for coupling reactions (e.g., Suzuki, Stille) to introduce other aromatic or heteroaromatic units. This would extend the π-conjugation of the molecule, a key factor in tuning its electronic and optical properties for semiconductor applications. d-nb.info

Introduction of Electron-Withdrawing or -Donating Groups: The electronic properties of the naphthalene core can be modulated by the introduction of various substituents. researchgate.net The benzyloxy group is generally considered electron-donating, while the methyl ester is electron-withdrawing. Further functionalization would allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. d-nb.info

Polymerization: The molecule could be functionalized with polymerizable groups, allowing for its incorporation into conjugated polymers for use in flexible electronics and other advanced applications.

The benzyl group, often used as a protecting group in organic synthesis, could be selectively removed to provide a reactive hydroxyl group for further functionalization, adding to the molecule's versatility as a building block for functional materials. researchgate.net The development of new derivatives based on naphthalene structures is an active area of research aimed at overcoming limitations in current organic electronic devices. gatech.edu

Theoretical and Computational Studies of Methyl 4 Benzyloxy 2 Naphthoate and Its Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the geometry and electronic nature of molecules. Methods like DFT offer a balance between computational cost and accuracy, making them suitable for systems of this size. nih.gov

The three-dimensional structure of Methyl 4-(benzyloxy)-2-naphthoate is not rigid. The molecule possesses conformational flexibility due to the rotation around several single bonds, primarily within the benzyloxy and methyl ester groups. Conformational analysis aims to identify the most stable arrangement of these groups in space (the global minimum) and other low-energy conformers.

The stability is largely dictated by the dihedral angles between the planes of the aromatic rings and the orientation of the ether linkage. X-ray crystallography studies of analogous compounds provide insight into likely stable conformations. For instance, in Methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are nearly perpendicular, with a dihedral angle of 85.81°. nih.gov In Methyl 4-benzyloxy-2-hydroxybenzoate, this angle is 67.18°. researchgate.net These values suggest that a non-planar arrangement, which minimizes steric hindrance between the bulky groups, is energetically favorable. Computational methods can map the potential energy surface by systematically rotating these bonds to predict the most stable conformers and the energy barriers between them.

Table 1: Comparison of Dihedral Angles in Analogous Compounds

| Compound | Dihedral Angle Between Aromatic Rings (°) | Source |

|---|---|---|

| Methyl 4-(benzyloxy)-3-methoxybenzoate | 85.81 | nih.gov |

| Methyl 4-benzyloxy-2-hydroxybenzoate | 67.18 | researchgate.net |

The distribution of electrons within the this compound molecule determines its reactivity. Quantum chemical calculations can map this distribution through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most easily donated. This area is susceptible to attack by electrophiles. In this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthyl ring system.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the region that can most readily accept an electron. This area is susceptible to attack by nucleophiles. The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the naphthyl ring carbons attached to it.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Illustrative Calculated Electronic Properties

This table presents typical data obtained from DFT calculations for an organic molecule of similar complexity. epstem.net

| Property | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.20 | Indicates electron-donating ability |

| LUMO Energy | -1.85 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.35 | Indicator of chemical reactivity and stability |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights that complement experimental studies.

For any proposed reaction involving this compound, such as electrophilic substitution on the naphthyl ring or a Claisen-type rearrangement of the benzyloxy group, computational methods can identify the transition state structure. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier. By characterizing these transition states, chemists can predict the feasibility and rate of a reaction under different conditions, guiding the design of synthetic routes.

Predicting where a reaction will occur on a complex molecule (regioselectivity) and the resulting 3D orientation of the products (stereoselectivity) is a significant challenge in synthesis. rsc.org Computational models, increasingly incorporating machine learning, can predict these outcomes with growing accuracy. researchgate.netarxiv.org For this compound, these models could predict the most likely site for functionalization, such as nitration or halogenation, by analyzing the calculated electron densities and steric accessibility of each position on the naphthyl ring. chemrxiv.orgchemrxiv.org These tools provide a quantitative alternative to chemical intuition, helping to de-risk synthetic strategies for complex molecules. chemrxiv.orgchemrxiv.org

Table 3: Hypothetical Regioselectivity Prediction for Electrophilic Aromatic Substitution

This table illustrates how computational models might rank the reactivity of different positions on the naphthoate ring system.

| Position on Naphthyl Ring | Predicted Relative Reactivity (%) | Rationale |

|---|---|---|

| C1 | 65% | Activated by ortho-alkoxy group, sterically accessible |

| C3 | 25% | Activated by para-alkoxy group, less sterically hindered than C5 |

| C5 | 8% | Steric hindrance from adjacent benzyloxy group |

| Other | 2% | Deactivated by ester group or sterically inaccessible |

Molecular Modeling and Docking Simulations for Understanding Chemical Interactions (e.g., Ligand-Receptor Design Principles)

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule like a protein or enzyme (receptor). rsc.orgnih.gov

The process begins with generating 3D structures of both the ligand and the target receptor. Docking algorithms then systematically sample a vast number of possible orientations of the ligand within the receptor's binding site, scoring each pose based on factors like electrostatic compatibility and shape complementarity. nih.govjbiochemtech.com The resulting binding affinity score (often in kcal/mol) estimates the strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic movements of the ligand-receptor complex over time (typically nanoseconds), providing insights into the stability of the binding pose. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) are monitored; a stable RMSD plot over the simulation time suggests the ligand remains securely bound in its predicted orientation. jbiochemtech.comnih.gov These simulations are crucial for designing molecules with improved binding affinity and selectivity for a specific biological target.

Table 4: Representative Data from a Molecular Docking and Dynamics Simulation

This table shows hypothetical results for docking this compound into an enzyme active site.

| Simulation Parameter | Illustrative Result | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Key Interacting Residues | HIS 41, CYS 145, GLN 189 | Identifies specific amino acids in the receptor that form hydrogen bonds or hydrophobic interactions with the ligand. nih.gov |

| Mean RMSD (100 ns simulation) | 0.5 nm | A low and stable RMSD value suggests the ligand-receptor complex is stable over the simulation period. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage of the benzyloxy group and the C-C bond connecting it to the naphthalene (B1677914) ring, as well as the orientation of the methyl ester group.

Studies on analogous benzyloxy derivatives reveal key conformational preferences. For instance, in 1-(benzyloxy)naphthalene, the dihedral angle between the naphthyl ring system and the benzyl (B1604629) group is a critical parameter. nih.gov The interaction between the lone pairs of the ether oxygen and the π-electron system of the aromatic rings, along with steric hindrance, governs the most stable conformations. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives suggests that the preference for specific conformations is often related to minimizing steric repulsion between the substituent's heteroatom and the ring's hydrogen atoms. nih.gov

For this compound, MD simulations would likely reveal a dynamic equilibrium between several low-energy conformations. The key dihedral angles to monitor would be:

C-O-C(benzyl)-C(phenyl): Rotation around this bond would determine the positioning of the phenyl ring.

The stability of these conformations would be influenced by a delicate balance of intramolecular forces, including van der Waals interactions, electrostatic interactions, and potential weak hydrogen bonds. The planarity of the naphthalene and phenyl rings is expected to be largely maintained, with mean deviations from their least-squares planes being minimal. nih.gov

The following table illustrates hypothetical low-energy conformations and the primary interactions that would stabilize them, based on studies of analogous systems.

| Conformation ID | Key Dihedral Angles (Hypothetical) | Dominant Stabilizing Interactions |

| A | C(naphthyl)-C-O-C(benzyl) ≈ ±90° | Minimized steric hindrance between the phenyl group and the naphthalene core. |

| B | C(naphthyl)-C-O-C(benzyl) ≈ 0° or 180° | Potential for π-stacking interactions between the phenyl and naphthyl rings, although likely strained. |

It is important to note that the solvent environment would also play a crucial role in the conformational dynamics, potentially stabilizing more polar conformations.

Development of Quantitative Structure-Reactivity Relationships (QSPR) for Naphthoate Systems

Quantitative Structure-Reactivity Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. For naphthoate systems, including this compound, QSPR can provide valuable predictions about their chemical behavior without the need for extensive experimental work. The development of a robust QSPR model hinges on the selection of appropriate molecular descriptors and a suitable statistical method.

For a series of naphthoate esters, the reactivity can be influenced by a variety of factors, including the nature and position of substituents on the naphthalene ring and the alcohol moiety of the ester. Key molecular descriptors that could be employed in a QSPR model for predicting the reactivity of naphthoate esters include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge on the carbonyl carbon of the ester group can be a good indicator of its susceptibility to nucleophilic attack.

Steric Descriptors: These account for the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can quantify the steric hindrance around the reaction center.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Thermodynamic Descriptors: Properties such as heat of formation and Gibbs free energy can also be correlated with reactivity.

A hypothetical QSPR model for the hydrolysis rate of a series of substituted methyl naphthoates could take the form of a multiple linear regression (MLR) equation:

log(k) = c₀ + c₁ * σ + c₂ * E_s + c₃ * q_C=O

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent on the naphthalene ring, representing its electronic effect.

E_s is the Taft steric parameter.

q_C=O is the partial charge on the carbonyl carbon.

c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

The following table provides examples of descriptors that would be relevant for a QSPR study of naphthoate esters.

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating or -withdrawing nature of substituents. |

| Electronic | Partial charge on carbonyl carbon | Indicates the electrophilicity of the ester group. |

| Steric | Taft steric parameter (Es) | Measures the steric hindrance around the ester functionality. |

| Topological | Wiener Index | Relates to the overall size and shape of the molecule. |

The predictive power of such a QSPR model would need to be rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the reactivity of new, untested naphthoate derivatives.

Future Prospects and Emerging Research Avenues in Methyl 4 Benzyloxy 2 Naphthoate Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a significant shift towards sustainability, driven by the principles of green chemistry. Future research on Methyl 4-(benzyloxy)-2-naphthoate will increasingly prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key areas of development include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions. nih.gov For the synthesis of naphthoate derivatives, it offers the potential for significantly shorter reaction times, increased product yields, and often eliminates the need for traditional, high-boiling point solvents. nih.govnih.gov

Safer Solvent Systems: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives. nih.gov Research is exploring the use of bio-based solvents, such as Cyrene™ and its derivatives, or solvent-free reaction conditions to reduce the environmental impact of synthesizing compounds like this compound. nih.gov

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. A patented process for a related compound, naphthoxyacetic acid, highlights a strategy that improves yield by using an ester (methyl chloroacetate) in an anhydrous environment to prevent hydrolysis, a principle applicable to improving the atom economy of other naphthoate syntheses. google.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Volatile Organic Compounds (VOCs) | Bio-based solvents, water, or solvent-free conditions |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Higher, due to byproducts and solvent use | Minimized, higher atom economy |

| Catalysts | Often stoichiometric, sometimes hazardous reagents | Recyclable catalysts, biocatalysts |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern chemical synthesis. The future of this compound production will rely on the discovery and implementation of novel catalytic systems that offer superior performance in terms of reaction rate, selectivity, and ease of use.

Emerging research directions in catalysis include:

Advanced Metal-Based Catalysts: Studies on the synthesis of related polyesters have shown that the choice of metal catalyst (e.g., titanium-based vs. antimony-based) significantly impacts the efficiency of the esterification and polycondensation steps. mdpi.com Future work will likely explore a broader range of metal catalysts, including earth-abundant metals, to find the optimal system for producing this compound with high purity and yield.

Phase Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com By using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, it is possible to transport a reactant from one phase to another where the reaction can occur, often leading to faster reaction rates and milder reaction conditions. youtube.com This could be particularly useful in the benzylation or esterification steps of the synthesis.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For the synthesis of related heterocyclic systems, pyrrolidine (B122466) has been used as an effective organocatalyst. researchgate.net Exploring organocatalysts for the synthesis of this compound could provide a metal-free alternative, reducing concerns about metal contamination in the final product.

Expansion of this compound as a Platform for Functional Materials

The rigid, planar structure of the naphthalene (B1677914) core, combined with the flexibility of the benzyloxy group, makes this compound an attractive building block for the creation of advanced functional materials. Its derivatives are already recognized for their potential in materials science. researchgate.net

Future applications in this area may include:

Liquid Crystals: Benzyloxybenzoate derivatives are known to be essential components in the synthesis of liquid crystals. researchgate.net The specific molecular geometry of this compound suggests it could be a valuable precursor for new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Organic Electronics: Naphthalene-based compounds are widely studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of the naphthalene ring system can be tuned through functionalization. Future research could involve modifying the this compound structure to develop new semiconducting or light-emitting materials.

Biologically Active Derivatives: Naphthoquinone and naphthoic acid derivatives have shown a range of biological activities. nih.govnih.gov For example, 1,4-dihydroxy-2-naphthoic acid acts as an agonist for the aryl hydrocarbon receptor (AhR), which is involved in modulating inflammatory responses. nih.gov this compound could serve as a scaffold for the synthesis of new derivatives with potential therapeutic applications.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. arxiv.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and optimize reaction conditions, significantly accelerating the research and development process. chemcopilot.comengineering.org.cn

Key applications of AI in the context of this compound include:

Retrosynthesis Planning: AI-powered tools can propose step-by-step synthetic routes to a target molecule, starting from commercially available precursors. dntb.gov.uaillinois.edu For a complex molecule like this compound, these tools can identify more efficient or novel disconnection strategies that a human chemist might overlook. arxiv.orgarxiv.org

Reaction Outcome Prediction: Machine learning models, particularly those based on graph neural networks or transformer architectures, can predict the major products, yields, and even optimal reaction conditions for a given set of reactants and reagents. chemcopilot.comspecialchem.comneurips.cc This predictive capability reduces the need for extensive experimental screening.

Accelerated Discovery: By combining AI-driven synthesis planning with automated robotic systems, researchers can create a closed-loop "self-driving" laboratory. This would enable the rapid synthesis and testing of a wide array of this compound derivatives for applications in materials science or drug discovery.

Table 2: AI and Machine Learning in Chemical Synthesis

| AI/ML Application | Description | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis | Algorithms propose synthetic pathways by working backward from the target molecule. researchgate.net | Discovery of more efficient, cost-effective, or greener synthetic routes. |

| Forward Prediction | Models predict the outcome (products, yield) of a chemical reaction. chemcopilot.com | Reduced number of trial-and-error experiments; faster optimization. |

| Condition Optimization | AI suggests optimal solvent, temperature, and catalyst combinations. chemcopilot.com | Higher yields and purity; reduced development time. |

| Property Prediction | Models estimate the physical, chemical, or biological properties of novel derivatives. | Faster screening of new materials or drug candidates based on the naphthoate scaffold. |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical research. magritek.com

Future research will likely employ these methods to study the synthesis of this compound:

In-situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products directly within the reaction vessel as the reaction proceeds. numberanalytics.commdpi.com This provides detailed kinetic data and mechanistic insights that are not available from traditional offline analysis. tandfonline.commagritek.com

Flow Chemistry with Integrated Analytics: Coupling flow reactors with online analytical techniques like NMR or mass spectrometry allows for continuous, real-time analysis of the reaction stream. beilstein-journals.org This setup is ideal for rapid reaction optimization, as parameters like temperature, pressure, and residence time can be adjusted on the fly while observing their effect on the reaction outcome. beilstein-journals.org

Hyphenated Techniques: The combination of separation techniques with spectroscopy (e.g., HPLC-MS/MS) provides powerful analytical capabilities for complex reaction mixtures. mdpi.com For monitoring the synthesis of this compound, these methods can be used to identify and quantify trace impurities and byproducts, leading to a more robust and well-controlled process.

Q & A

Q. What are the established synthetic routes for Methyl 4-(benzyloxy)-2-naphthoate, and how are reaction conditions optimized?

Methodological Answer: A common synthetic approach involves nucleophilic substitution under basic conditions. For example, methyl 4-hydroxy-2-naphthoate can react with benzyl chloride or bromide in the presence of a base like K₂CO₃ in DMF. Ultrasonic irradiation has been employed to enhance reaction efficiency, reducing reaction time to ~4 hours with improved yields . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Base strength : K₂CO₃ balances reactivity and avoids side reactions like ester hydrolysis.

- Temperature : Room temperature or mild heating (40–60°C) prevents decomposition.

Post-synthesis, purification via column chromatography (n-hexane/ethyl acetate gradients) ensures high purity .

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy group at C4, methyl ester at C2) .

- X-ray Crystallography : Resolves molecular geometry and packing, critical for studying steric effects in reactivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Melting Point Analysis : Discrepancies in reported melting points (e.g., 270–290°C in some SDS vs. lower ranges in other studies) may arise from polymorphic forms or impurities, necessitating recrystallization from solvents like chloroform .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s naphthalene core and electron-rich benzyloxy group enable participation in Suzuki-Miyaura and Sonogashira couplings. For example:

- Suzuki Coupling : The boronate ester derivative (e.g., Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) reacts with aryl halides under Pd catalysis, requiring anhydrous conditions and ligands like Pd(PPh₃)₄ .

- Sonogashira Coupling : Ethynyltrimethylsilane derivatives form aryl-alkyne bonds, with CuI as a co-catalyst and TEA as a base .

Mechanistic studies emphasize the role of steric hindrance from the benzyloxy group in regioselectivity .

Q. How do stability and decomposition pathways of this compound impact experimental design?

Methodological Answer:

- Thermal Stability : Decomposition above 290°C limits high-temperature applications. Differential Scanning Calorimetry (DSC) is recommended to assess thermal profiles .

- Hydrolytic Sensitivity : The methyl ester group is susceptible to hydrolysis under strong acidic/basic conditions. Stability studies in buffered solutions (pH 2–12) guide solvent selection for reactions .

- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation trends; storage in amber vials under inert gas (N₂/Ar) is advised .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

Methodological Answer: Discrepancies in biological assays (e.g., antifungal activity of oxadiazole derivatives) often arise from:

- Purity Variability : Impurities ≥2% (by HPLC) can skew results. Rigorous purification (e.g., preparative HPLC) is essential .

- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines impact bioavailability. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

- Structural Analogues : Subtle changes (e.g., fluorination at C8) alter lipophilicity and membrane permeability, requiring comparative QSAR studies .

Q. What role does this compound play in crystallography-driven drug design?

Methodological Answer: The compound serves as a scaffold for designing inhibitors with defined steric and electronic properties. For example:

- Cocrystal Engineering : Co-crystallization with target enzymes (e.g., cytochrome P450) reveals binding motifs. Synchrotron X-ray diffraction resolves sub-Ångström interactions .

- Polymorphism Screening : Slurrying in solvents (e.g., chloroform/methanol) identifies stable polymorphs for formulation studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. ethanol) are often solvent- and temperature-dependent. A systematic approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.